molecular formula C13H19N3O2 B13386059 tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate

tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate

Cat. No.: B13386059
M. Wt: 249.31 g/mol
InChI Key: USDZEIIDZXWZRE-UHFFFAOYSA-N
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Description

N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H19N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with appropriate aldehydes or ketones. This reaction is often catalyzed by palladium and conducted under mild conditions to yield high to moderate amounts of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methodologies. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, azodicarboxylates, and other functionalized compounds that can be used in further chemical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with aldehydes, which are intermediates in various biochemical processes. These interactions can modulate enzyme activity and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Amino-1-m-tolylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate

InChI

InChI=1S/C13H19N3O2/c1-9-6-5-7-10(8-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17)

InChI Key

USDZEIIDZXWZRE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N\NC(=O)OC(C)(C)C)/N

Canonical SMILES

CC1=CC(=CC=C1)C(=NNC(=O)OC(C)(C)C)N

Origin of Product

United States

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